Ethyl 4-tert-butylbenzoate is an organic compound classified as a benzoate ester, formed through the condensation of 4-tert-butylbenzoic acid and ethanol. Its molecular formula is C13H18O2, and it is known for its use in various chemical applications and as a metabolite in biological systems . The compound typically appears as a colorless liquid with a pleasant aroma, making it suitable for use in fragrances and flavoring agents.
Based on its chemical structure, ETBB might hold potential for research in the following areas:
The synthesis of ethyl 4-tert-butylbenzoate typically involves the following methods:
Ethyl 4-tert-butylbenzoate has various applications across different industries:
Ethyl 4-tert-butylbenzoate shares structural similarities with other benzoate esters and compounds containing tert-butyl groups. Here are some similar compounds for comparison:
Uniqueness: Ethyl 4-tert-butylbenzoate's unique feature lies in its combination of a bulky tert-butyl group with an ethoxy group, which influences its physical properties and reactivity compared to simpler esters like ethyl benzoate.
Ethyl 4-tert-butylbenzoate is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [17] [18]. It exists as a colorless liquid with a boiling point of 137°C and a density of approximately 0.979 g/cm³ [17] [21]. This benzoate ester is derived from the formal condensation of 4-tert-butylbenzoic acid with ethanol and has various applications in chemical and industrial processes [18] .
The acid-catalyzed esterification represents one of the most common and straightforward methods for synthesizing ethyl 4-tert-butylbenzoate [1]. This approach involves the direct reaction between 4-tert-butylbenzoic acid and ethanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [8]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the acid catalyst protonates the carbonyl oxygen of 4-tert-butylbenzoic acid, making it more susceptible to nucleophilic attack by ethanol [20] [8].
The general reaction can be represented as:
4-tert-butylbenzoic acid + ethanol ⟶ ethyl 4-tert-butylbenzoate + water [3]
This Fischer esterification is typically conducted under reflux conditions at temperatures ranging from 78-100°C for 6-24 hours to achieve optimal conversion [9]. The reaction is equilibrium-limited, and to drive it toward completion, either excess ethanol is used or water is continuously removed from the reaction mixture using techniques such as azeotropic distillation [9] [20].
In a typical procedure, 4-tert-butylbenzoic acid is combined with excess ethanol (molar ratio 1:3 to 1:10) and 1-5% by weight of sulfuric acid catalyst [14] [8]. The mixture is heated under reflux, and the progress of the reaction can be monitored by thin-layer chromatography or gas chromatography [8] . Upon completion, the reaction mixture is neutralized, and the product is isolated through extraction, followed by purification techniques such as distillation or column chromatography [1] .
This method typically yields ethyl 4-tert-butylbenzoate in 75-85% yield, making it an industrially viable approach despite its equilibrium limitations [3]. The purified product can be characterized by various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, which shows characteristic signals for the tert-butyl group at approximately 1.3 ppm and the ethyl ester moiety [1] [18].
Transesterification offers an alternative approach to synthesizing ethyl 4-tert-butylbenzoate, particularly when the corresponding methyl ester (methyl 4-tert-butylbenzoate) is more readily available than the carboxylic acid [3] [4]. This method involves the exchange of the alkoxy group of an ester with another alcohol, in this case, the conversion of methyl 4-tert-butylbenzoate to ethyl 4-tert-butylbenzoate using ethanol [4] [3].
The transesterification reaction can be catalyzed by either acids, bases, or enzymes, with each catalyst type offering distinct advantages in terms of reaction conditions and product selectivity [4] [23]. Base-catalyzed transesterification typically employs alkoxides or hydroxides such as sodium ethoxide or potassium hydroxide, which generate a nucleophilic alkoxide that attacks the carbonyl carbon of the methyl ester [4] [8].
A PCl3-mediated transesterification approach has been reported to efficiently convert tert-butyl esters into other esters under mild conditions [4]. This novel protocol involves the formation of an acid chloride intermediate in situ, which subsequently reacts with ethanol to afford the desired ethyl ester [4]. The mechanism involves either hydrolysis of the ester to give the corresponding acid followed by reaction with PCl3 derivatives, or complexation of the ester with PCl3 followed by elimination of a tert-butyl cation [4].
Transesterification reactions typically require temperatures between 60-80°C and reaction times of 4-8 hours to achieve good conversion [4] [14]. The yield of ethyl 4-tert-butylbenzoate through transesterification routes generally ranges from 80-90%, making it slightly more efficient than direct acid-catalyzed esterification in some cases [4] [3].
The progress of transesterification can be monitored by chromatographic techniques, and the product can be isolated through similar workup procedures as those used for acid-catalyzed esterification [4] . The transesterification approach is particularly valuable when starting from methyl 4-tert-butylbenzoate, which is often produced industrially through the oxidation of p-tert-butyl toluene in liquid phase solvents like acetic acid or through high-temperature gas-phase oxidation processes [3] [7].
Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for the synthesis of esters, including ethyl 4-tert-butylbenzoate [5] [11]. These advanced techniques offer advantages such as shorter reaction times, milder conditions, and reduced environmental impact compared to traditional methods [5] [16].
Electromagnetic milling (EMM) represents an innovative grinding technology that utilizes small ferromagnetic particles as grinding media within a rotating magnetic field to facilitate chemical reactions under solvent-free conditions [22] [5]. This approach has emerged as a green and sustainable method for synthesizing various organic compounds, including esters like ethyl 4-tert-butylbenzoate [5] [16].
In a typical electromagnetic milling protocol for esterification, 4-tert-butylbenzoic acid and ethanol are combined with ferromagnetic rods in a reaction vessel placed within a high-speed rotating magnetic field [22] [11]. The ferromagnetic rods become magnetized and charged under the influence of the magnetic field, which plays a crucial role in bond activation by coordinating with the charged ferromagnetic rods [22] [5].
The key parameters that influence the efficiency of electromagnetic milling esterification include milling time, rotation speed, ball-to-substrate ratio, ball size, ferromagnetic rod type, and magnetic field strength [11] [16]. Optimal conditions typically involve milling times of 15-30 minutes, rotation speeds of 600-800 rpm, and ball-to-substrate ratios of 20:1 to 40:1 [11] [16]. The conversion generally increases with milling time up to about 20 minutes, after which it tends to plateau, while higher rotation speeds and ball-to-substrate ratios generally enhance conversion up to certain thresholds [11] [16].
The solvent-free electromagnetic milling approach offers several advantages over conventional methods, including shorter reaction times (15-30 minutes compared to several hours for traditional methods), elimination of organic solvents, and operation at ambient temperature without the need for external heating [22] [16]. These features make it an environmentally friendly alternative that aligns with the principles of green chemistry [5] [22].
Studies have demonstrated that electromagnetic milling can achieve yields of 70-90% for the synthesis of ethyl 4-tert-butylbenzoate, comparable to those obtained through traditional methods but with significantly reduced reaction times and environmental impact [16] [11]. The product can be isolated by simple filtration to remove the ferromagnetic particles, followed by standard purification techniques [16] [22].
Another advanced approach for synthesizing tert-butyl esters involves the use of di-tert-butyl dicarbonate (Boc2O) as a tert-butyl source under specific reaction conditions [5] [10]. This method is particularly valuable for the synthesis of tert-butyl esters from carboxylic acids and has been adapted for the preparation of compounds structurally related to ethyl 4-tert-butylbenzoate [5] [10].
The Boc-protected tert-butylation strategy typically involves the reaction of a carboxylic acid with Boc2O in the presence of a suitable catalyst [5] [10]. The reaction proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes decarboxylation to yield the tert-butyl ester [10] [25]. This approach offers the advantage of mild reaction conditions and high selectivity, making it suitable for the late-stage functionalization of sensitive molecules [5] [25].
A highly efficient variant of this method has been developed using Boc2O under solvent-free electromagnetic milling conditions [5]. This green and sustainable approach operates without solvents, bases, or additional heating, providing an eco-friendly synthesis route [5]. The entirely neutral reaction environment proves particularly advantageous for synthesizing or modifying sensitive drug molecules, especially in late-stage functionalization [5] [25].
In the context of benzoate derivatives, Boc-protection strategies have been employed for the selective protection of functional groups during multi-step syntheses [10] [25]. For instance, the cyclin-dependent kinase inhibitor CAN508 was protected with di-tert-butyl dicarbonate to access amino-benzoylated pyrazoles, demonstrating the utility of this approach in complex molecule synthesis [10].
The selective thermal deprotection of N-Boc protected amines in continuous flow has also been reported, allowing for the controlled removal of Boc groups under thermal conditions without the need for acid catalysts [25]. This approach has been successfully applied to the synthesis of benzoylated derivatives through a telescoped process involving selective deprotection and benzoylation steps [25].
While these Boc-protected tert-butylation strategies have primarily been developed for the synthesis of tert-butyl esters and the protection of amine groups, the principles and methodologies can be adapted for the synthesis of ethyl esters such as ethyl 4-tert-butylbenzoate through appropriate modifications of the reaction conditions and reagents [10] [25].
The efficiency and yield of esterification reactions for producing ethyl 4-tert-butylbenzoate are significantly influenced by various reaction parameters [8] [14]. Optimizing these parameters is crucial for developing economically viable and environmentally sustainable synthetic processes [8] [9].
The choice of catalyst and its loading level play pivotal roles in determining the rate, selectivity, and overall efficiency of esterification reactions for synthesizing ethyl 4-tert-butylbenzoate [8] [14]. Various catalysts have been investigated for esterification reactions, including mineral acids, solid acid catalysts, and novel green catalysts [8] [14].
Sulfuric acid (H2SO4) remains one of the most commonly used catalysts for esterification due to its low cost and high activity [14] [9]. Typically employed at loadings of 1-5% by weight relative to the carboxylic acid, sulfuric acid provides good conversion rates but presents challenges related to corrosivity and separation from the reaction mixture [14] [8].
p-Toluenesulfonic acid (p-TSA) offers advantages in terms of selectivity and solubility in organic solvents compared to sulfuric acid [14] [9]. At catalyst loadings of 5-10% by weight, p-TSA can achieve conversions of 75-90% for the esterification of benzoic acids with alcohols, making it suitable for the synthesis of ethyl 4-tert-butylbenzoate [14] [8].
Heterogeneous catalysts such as Amberlyst-15, an ion-exchange resin, provide benefits in terms of recyclability and ease of separation [8] [14]. These catalysts typically require higher loadings (5-15% by weight) but can achieve conversions of 80-95% and can be reused multiple times, enhancing the sustainability of the process [8] [14].
More recently, zirconium-based catalysts such as Zr(Cp)2(CF3SO3)2·THF have demonstrated high efficiency at lower catalyst loadings (2 mol%) [8]. These catalysts can operate effectively with equimolar amounts of carboxylic acid and alcohol, eliminating the need for excess reagents and thereby improving atom economy [8].
Deep eutectic solvents (DES) represent an emerging class of green catalysts that can function as dual solvent-catalysts for esterification reactions [14]. Composed of hydrogen bond donors (such as p-toluenesulfonic acid) and hydrogen bond acceptors (such as benzyl tri-ethyl ammonium chloride), these systems have shown high catalytic activity for the esterification of benzoic acid with ethanol, achieving conversions of up to 88.3% [14].
The effect of catalyst loading on conversion typically follows a non-linear relationship, with conversion increasing rapidly at lower catalyst loadings and then plateauing at higher loadings [8] [14]. This behavior reflects the balance between providing sufficient active sites for the reaction and avoiding potential side reactions or mass transfer limitations at excessive catalyst concentrations [8] [14].
Temperature significantly influences both the kinetics and thermodynamics of esterification reactions, making it a critical parameter for optimization in the synthesis of ethyl 4-tert-butylbenzoate [9] [15]. The relationship between temperature and conversion is governed by the Arrhenius equation, which describes how the reaction rate constant varies with temperature [15] [26].
Studies on the esterification of benzoic acid with alcohols have demonstrated that increasing the reaction temperature generally leads to higher conversion rates and equilibrium conversions [9] [15]. For instance, in the esterification of benzoic acid with ethanol, increasing the temperature from 60°C to 110°C can enhance the conversion from approximately 45% to 88% after 2 hours of reaction time, and from 60% to 95% after 4 hours [15] [9].
The rate constant for esterification reactions typically increases exponentially with temperature, following the Arrhenius relationship [15] [26]. For the esterification of benzoic acid with ethanol, the rate constant (k1) increases from 0.65 × 10^-2 min^-1 at 60°C to 18.7 × 10^-2 min^-1 at 110°C, representing a nearly 30-fold increase over a 50°C temperature range [15] [26].
The equilibrium constant (K) for esterification reactions also shows a temperature dependence, typically following the van't Hoff equation [15] [26]. For benzoic acid esterification with ethanol, the equilibrium constant increases modestly from approximately 3.9 at 60°C to 4.6 at 110°C, indicating that higher temperatures slightly favor the formation of the ester product at equilibrium [15] [9].
The activation energy for esterification reactions of benzoic acids with alcohols typically falls in the range of 50-60 kJ/mol [9] [15]. For instance, the activation energy for the esterification of benzoic acid with 1-butanol catalyzed by p-toluenesulfonic acid has been reported as 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction [9].
Temperature also influences the thermal effect of the esterification reaction [9]. For the esterification of benzoic acid with 1-butyl alcohol at temperatures between 365.2-389.4 K, the thermal effect has been reported as 622 J·mol^-1, indicating a slightly endothermic process [9].
Optimizing the reaction temperature involves balancing higher reaction rates at elevated temperatures against potential side reactions, energy costs, and practical considerations related to reactor design and operation [9] [15]. For industrial processes, temperatures in the range of 80-100°C are often employed as a compromise between reaction rate and practical constraints [9] [15].